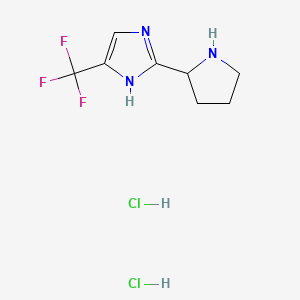
2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to the imidazole core. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as a pyrrolidine derivative, with a trifluoromethyl-substituted imidazole. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microfluidic synthesis can enhance the efficiency and yield of the compound. This method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines under visible light conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of specific catalysts.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazole core but differ in their substitution patterns and functional groups.
Trifluoroethoxylated dihydropyrrolidones: These compounds have a trifluoromethyl group and a pyrrolidine ring, similar to 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl group attached to the imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H12Cl2F3N3 |
|---|---|
Molekulargewicht |
278.10 g/mol |
IUPAC-Name |
2-pyrrolidin-2-yl-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-2-1-3-12-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H |
InChI-Schlüssel |
NJZVSUCOCCWRQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


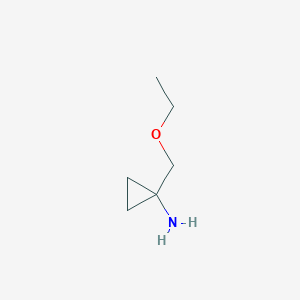
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)



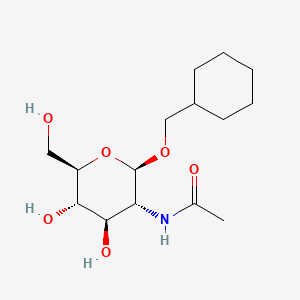
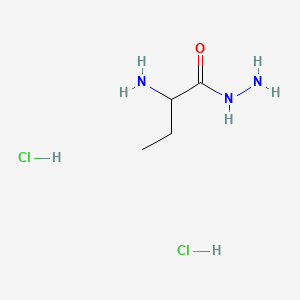
amine hydrochloride](/img/structure/B13466472.png)
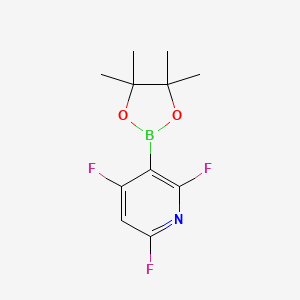

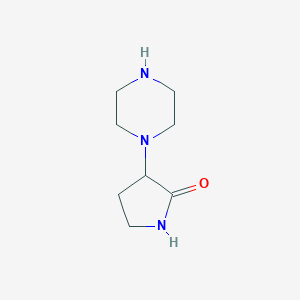
amine hydrochloride](/img/structure/B13466501.png)
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
